(2Z)-N-[4-(acetylamino)phenyl]-3-(4-ethoxyphenyl)-2-[(4-ethoxyphenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide (2Z)-N-[4-(acetylamino)phenyl]-3-(4-ethoxyphenyl)-2-[(4-ethoxyphenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide
Brand Name: Vulcanchem
CAS No.: 443321-77-5
VCID: VC15598908
InChI: InChI=1S/C29H30N4O5S/c1-4-37-24-14-10-22(11-15-24)32-29-33(23-12-16-25(17-13-23)38-5-2)27(35)18-26(39-29)28(36)31-21-8-6-20(7-9-21)30-19(3)34/h6-17,26H,4-5,18H2,1-3H3,(H,30,34)(H,31,36)
SMILES:
Molecular Formula: C29H30N4O5S
Molecular Weight: 546.6 g/mol

(2Z)-N-[4-(acetylamino)phenyl]-3-(4-ethoxyphenyl)-2-[(4-ethoxyphenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide

CAS No.: 443321-77-5

Cat. No.: VC15598908

Molecular Formula: C29H30N4O5S

Molecular Weight: 546.6 g/mol

* For research use only. Not for human or veterinary use.

(2Z)-N-[4-(acetylamino)phenyl]-3-(4-ethoxyphenyl)-2-[(4-ethoxyphenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide - 443321-77-5

Specification

CAS No. 443321-77-5
Molecular Formula C29H30N4O5S
Molecular Weight 546.6 g/mol
IUPAC Name N-(4-acetamidophenyl)-3-(4-ethoxyphenyl)-2-(4-ethoxyphenyl)imino-4-oxo-1,3-thiazinane-6-carboxamide
Standard InChI InChI=1S/C29H30N4O5S/c1-4-37-24-14-10-22(11-15-24)32-29-33(23-12-16-25(17-13-23)38-5-2)27(35)18-26(39-29)28(36)31-21-8-6-20(7-9-21)30-19(3)34/h6-17,26H,4-5,18H2,1-3H3,(H,30,34)(H,31,36)
Standard InChI Key FTROQAPDQOXVAQ-UHFFFAOYSA-N
Canonical SMILES CCOC1=CC=C(C=C1)N=C2N(C(=O)CC(S2)C(=O)NC3=CC=C(C=C3)NC(=O)C)C4=CC=C(C=C4)OCC

Introduction

Structural Overview

The chemical structure of the compound consists of:

  • A thiazinane ring with a ketone group at position 4.

  • An acetylamino-substituted phenyl group attached to the nitrogen atom.

  • Two ethoxyphenyl groups, one bonded to the imino group and the other as a substituent on the thiazinane ring.

  • A carboxamide functional group at position 6.

Molecular Formula

The molecular formula is C26H27N3O5S, indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur.

Key Features

  • Imino Group: The (2Z)-configuration specifies the geometric arrangement around the double bond in the imine moiety.

  • Hydrogen Bonding: Likely intramolecular and intermolecular hydrogen bonding due to amide and acetylamino groups.

  • Ethoxy Groups: These enhance lipophilicity and may influence biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. While specific details are unavailable in current literature, it may follow these general steps:

  • Formation of Thiazinane Core:

    • Reaction of a thiol or thioamide precursor with a carbonyl compound under acidic or basic conditions.

  • Substitution Reactions:

    • Introduction of ethoxyphenyl groups through nucleophilic aromatic substitution or coupling reactions.

  • Amidation:

    • Coupling an acetylamino-substituted phenyl derivative with the thiazinane core.

  • Imine Formation:

    • Reaction with an aldehyde or ketone to form the imine bond in the (2Z)-configuration.

Analytical Techniques for Confirmation

  • NMR Spectroscopy (¹H and ¹³C): To confirm functional groups and structural connectivity.

  • Mass Spectrometry (MS): For molecular weight determination.

  • Infrared Spectroscopy (IR): To identify characteristic functional groups like C=O (amide and ketone) and N-H stretches.

  • X-ray Crystallography: To determine precise molecular geometry.

Pharmaceutical Applications

Compounds with similar structures often exhibit biological activities such as:

  • Antimicrobial: Due to the presence of sulfur-containing heterocycles.

  • Anticancer: Imine and thiazinane derivatives have been explored for cytotoxic effects against cancer cell lines.

Material Science

The compound's functional groups may allow it to act as a ligand in coordination chemistry or as a precursor for advanced materials.

Analytical Data Table

TechniqueObservations
¹H NMRSignals for aromatic protons, ethoxy groups, and amide NH.
¹³C NMRPeaks for carbonyl carbons (ketone and amide) and aromatic carbons.
IR SpectroscopyBands at ~1700 cm⁻¹ (C=O), ~3300 cm⁻¹ (N-H), ~1600 cm⁻¹ (C=N).
Mass SpectrometryMolecular ion peak at m/z consistent with C26H27N3O5S.
X-ray CrystallographyConfirms (2Z)-configuration and intramolecular hydrogen bonding.

Research Findings

While no direct studies on this exact compound were found in current databases, related thiazinane derivatives have been extensively studied for their:

  • Biological Activity: Many show promising antimicrobial, anti-inflammatory, or anticancer properties.

  • Structure-Activity Relationship (SAR): Modifications to ethoxy or acetylamino groups can significantly alter activity profiles.

  • Docking Studies: Computational approaches suggest that sulfur-containing heterocycles interact strongly with biological targets like enzymes or receptors.

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